molecular formula C20H24ClFN6O B12251493 N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B12251493
M. Wt: 418.9 g/mol
InChI Key: QVFRAROTHOSVDT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperidinyl group and a piperazine carboxamide moiety linked to a 3-chloro-4-fluorophenyl ring. The 3-chloro-4-fluorophenyl group enhances lipophilicity and binding interactions, while the piperazine-piperidine-pyrimidine scaffold contributes to conformational flexibility and hydrogen-bonding capabilities.

Properties

Molecular Formula

C20H24ClFN6O

Molecular Weight

418.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

InChI

InChI=1S/C20H24ClFN6O/c21-16-12-15(4-5-17(16)22)25-20(29)28-10-8-27(9-11-28)19-13-18(23-14-24-19)26-6-2-1-3-7-26/h4-5,12-14H,1-3,6-11H2,(H,25,29)

InChI Key

QVFRAROTHOSVDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and phenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has been investigated for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of DNA-damaging agents used in cancer therapy, making it a valuable candidate in oncological applications.

Case Study: PARP Inhibition

A study focusing on benzimidazole derivatives, which share structural similarities with N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide, demonstrated significant PARP inhibitory activity. The lead compound showed an IC50 value of 2.6 nM, indicating strong potency against PARP1, which is crucial for developing targeted cancer therapies .

Structure-Based Drug Design

The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. Structure-based optimization has been employed to improve the compound's efficacy and metabolic stability.

Optimization Strategies

Researchers have modified the molecular structure by:

  • Replacing functional groups to increase solubility and bioavailability.
  • Introducing fluorine atoms to enhance binding affinity to target proteins.
    These modifications have led to the identification of derivatives with improved activity profiles, showcasing the compound's versatility in drug development .

Neuropharmacological Applications

The piperazine moiety present in the compound is often associated with neuropharmacological effects. Compounds containing piperazine have been explored for their potential in treating neurological disorders.

Potential Uses

This compound could potentially be developed into therapeutic agents for conditions such as anxiety and depression, leveraging its ability to interact with neurotransmitter systems .

Data Tables

The following table summarizes key research findings related to the compound's applications:

Application Area Activity/Outcome Reference
Anticancer (PARP Inhibition)IC50 = 2.6 nM against PARP1
Structure OptimizationEnhanced solubility and binding affinity
Neuropharmacology PotentialPossible treatment for anxiety and depression

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications
Compound Name / ID Core Structure Key Substituents Biological Target/Activity Key Differences
Target Compound Pyrimidine - 6-(Piperidin-1-yl)
- 4-Piperazine-carboxamide
- 3-Chloro-4-fluorophenyl
Likely kinase inhibition (structural analogy to EGFR inhibitors) Reference compound
14d Quinazoline - Tetrahydrofuran-3-yl-oxy
- Semicarbazone
EGFR kinase inhibitor Quinazoline core (vs. pyrimidine) enhances planar binding to kinase ATP pockets.
Dacomitinib monohydrate Quinazoline - 4-(Piperidin-1-yl)but-2-enamide
- 7-Methoxy
EGFR inhibitor (FDA-approved) But-2-enamide linker improves potency; methoxy group alters pharmacokinetics.
ML267 Pyridazine - 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
- Benzoxazin-6-yl
Bacterial phosphopantetheinyl transferase inhibitor Pyridazine core shifts target specificity to bacterial enzymes.

Analysis : The pyrimidine core in the target compound offers distinct electronic and steric properties compared to quinazoline (e.g., 14d, Dacomitinib), which is bulkier and more rigid. This difference may reduce off-target effects while maintaining affinity for kinase-like domains . Pyridazine-based analogs (e.g., ML267) prioritize bacterial targets, highlighting core-dependent selectivity .

Substituent Variations and Pharmacological Impact
Compound Name / ID Aryl Group Piperazine/Piperidine Modifications Functional Impact
Target Compound 3-Chloro-4-fluorophenyl - Piperazine-carboxamide
- 6-Piperidinyl-pyrimidine
Balanced lipophilicity and hydrogen-bonding capacity.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl - Ethyl-piperazine Reduced steric hindrance; simpler structure with lower molecular weight.
N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide 4-Fluorophenyl - 6-(Trifluoromethyl)pyrimidinyl Trifluoromethyl group enhances metabolic stability but may reduce solubility.
L533-0208 3-Chloro-4-fluorophenyl - Benzamide (vs. piperazine-carboxamide)
- 2-Methoxyphenoxy-pyrimidine
Benzamide linker alters pharmacokinetics; methoxyphenoxy increases hydrophilicity.

Analysis :

  • Aryl Groups : The 3-chloro-4-fluorophenyl group in the target compound provides a unique halogenated motif compared to 4-chloro- or 4-fluoro analogs. This substitution pattern may enhance binding to hydrophobic pockets in target proteins .

Structural Conformation and Crystallography

The piperazine ring in the target compound adopts a chair conformation, as seen in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This conformation minimizes torsional strain and optimizes hydrogen-bonding interactions with target proteins. Comparative bond lengths (C–C ≈ 1.50–1.54 Å) and angles (N–C–N ≈ 118°) are consistent across piperazine-carboxamide derivatives, ensuring structural predictability .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide, also known as Dacomitinib , is a potent compound primarily studied for its role as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. This article explores the biological activity of Dacomitinib, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Dacomitinib has a complex structure characterized by the following molecular formula:

PropertyValue
Molecular Formula C24H25ClFN5O2
Molecular Weight 469.94 Da
CAS Number 1110813-31-4

The compound contains a chloro-fluorophenyl group and a piperazine moiety, which contributes to its biological activity.

Dacomitinib acts by binding irreversibly to the ATP-binding site of EGFR and HER2, inhibiting their kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells. The selectivity for these receptors makes Dacomitinib particularly effective against tumors driven by EGFR mutations, including non-small cell lung cancer (NSCLC).

Anticancer Activity

Dacomitinib has been extensively studied for its anticancer properties, particularly in NSCLC. Clinical trials have demonstrated its efficacy in patients with EGFR mutations. A notable study reported that Dacomitinib significantly improved progression-free survival compared to standard treatments:

Study TypeFindings
Phase III TrialDacomitinib vs. Gefitinib showed improved PFS (14.7 months vs. 9.2 months) .
Overall SurvivalIncreased overall survival rates were observed in patients treated with Dacomitinib .

Antimicrobial Activity

Emerging research has also explored the antimicrobial potential of compounds related to Dacomitinib's structure. For instance, derivatives with similar pyrimidine and piperazine frameworks have shown promising antibacterial activity against various pathogens:

CompoundMIC (µg/mL)Activity Against
N,N-Dimethyl-4-phenyl-pyrimidine66Staphylococcus aureus
Pyrimidine derivatives75-150E. coli, Pseudomonas aeruginosa

Clinical Case: NSCLC Treatment

In a clinical setting, a patient diagnosed with advanced NSCLC harboring an EGFR mutation was treated with Dacomitinib after progression on prior therapies. The patient exhibited a partial response with significant tumor reduction observed via imaging studies within the first three months of treatment.

Research Findings

A study published in Nature highlighted that Dacomitinib was effective in overcoming resistance mechanisms associated with prior EGFR-targeted therapies. This was attributed to its irreversible binding nature, which provided sustained inhibition even in resistant cell lines.

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